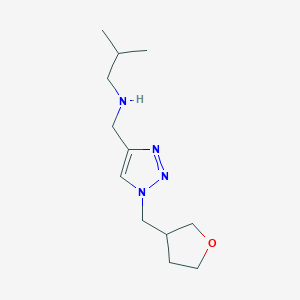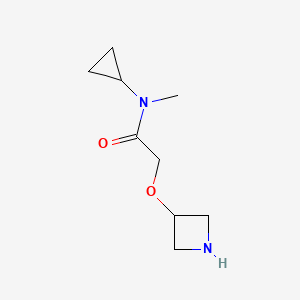
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its stability and solubility in water and some organic solvents. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the reaction of 1-ethyl-2,4-dimethyl-1H-imidazole with hydrochloric acid. The reaction conditions are generally mild, and the product is obtained as a white crystalline solid. Industrial production methods may involve the use of advanced techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of functional materials with specific properties, such as catalysts and dyes
Mecanismo De Acción
The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a catalyst .
Comparación Con Compuestos Similares
1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Known for its use as a solvent and catalyst in organic synthesis.
2-Methylimidazole: Used in the production of pharmaceuticals and agrochemicals.
4,5-Diphenylimidazole: Studied for its potential biological activities and use in materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Fórmula molecular |
C7H14ClN3 |
|---|---|
Peso molecular |
175.66 g/mol |
Nombre IUPAC |
3-ethyl-2,5-dimethylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-4-10-6(3)9-5(2)7(10)8;/h4,8H2,1-3H3;1H |
Clave InChI |
LKUBXOKYEBOEDK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC(=C1N)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)

![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)

![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)


![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)

![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)

![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)

